Cas no 644-30-4 (Benzene,1-(1,5-dimethyl-4-hexen-1-yl)-4-methyl-)

Benzene,1-(1,5-dimethyl-4-hexen-1-yl)-4-methyl- structure
644-30-4 structure
Nome del prodotto:Benzene,1-(1,5-dimethyl-4-hexen-1-yl)-4-methyl-
Numero CAS:644-30-4
MF:C15H22
MW:202.335184574127
MDL:MFCD09867488
CID:509913
PubChem ID:92139

Benzene,1-(1,5-dimethyl-4-hexen-1-yl)-4-methyl- Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzene,1-(1,5-dimethyl-4-hexen-1-yl)-4-methyl-
    • α-curcumene
    • 1-methyl-4-(6-methylhept-5-en-2-yl)benzene
    • <AR> curcumene
    • 1-(1,5-Dimethyl-4-hexenyl)-4-methylbenzene
    • 2-Heptene, 2-methyl-6-p-tolyl-
    • 2-Methyl-6-p-tolyl-2-heptene
    • ar. curcumene
    • aromatic curcumene
    • Aryl-curcumene
    • Curcumene
    • Curcumene <AR>
    • Curcumene AR
    • ar-Curcumene
    • HY-N9691
    • UNII-S24T013WOF
    • (+/-)-.ALPHA.-CURCUMENE
    • 1-(1,5-Dimethyl-4-hexenyl)-4-methylbenzene #
    • AKOS040763717
    • 644-30-4
    • Benzene, 1-(1,5-dimethyl-4-hexenyl)-4-methyl-
    • CHEMBL4210821
    • Q27132148
    • A-curcumene
    • CS-0202834
    • NS00126041
    • DTXSID90862351
    • CHEBI:62757
    • 1-(1,5-dimethyl-hex-4-enyl)-4-methyl-benzene
    • alpha-Cucurmene
    • .alpha.-Curcumene
    • alpha-Curcumene
    • S24T013WOF
    • 1ST15463
    • FT-0778157
    • ??-curcumene
    • DA-60947
    • MDL: MFCD09867488
    • Inchi: InChI=1S/C15H22/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6,8-11,14H,5,7H2,1-4H3
    • Chiave InChI: VMYXUZSZMNBRCN-UHFFFAOYSA-N
    • Sorrisi: CC1=CC=C(C=C1)C(C)CCC=C(C)C

Proprietà calcolate

  • Massa esatta: 202.17226
  • Massa monoisotopica: 202.172151
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 0
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 4
  • Complessità: 190
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 0
  • XLogP3: 5.4
  • Carica superficiale: 0
  • Conta Tautomer: niente

Proprietà sperimentali

  • Densità: 0.893 g/cm3 (20 ºC)
  • Punto di ebollizione: 140-142 ºC (20 Torr)
  • Punto di infiammabilità: 117.2±9.0 ºC,
  • Indice di rifrazione: 1.5065 (589.3 nm 33 ºC)
  • Solubilità: Insuluble (1.2E-5 g/L) (25 ºC),
  • PSA: 0

Benzene,1-(1,5-dimethyl-4-hexen-1-yl)-4-methyl- Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
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TargetMol Chemicals
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¥ 1,050 2023-07-11
TargetMol Chemicals
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¥ 900 2023-07-11
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TargetMol Chemicals
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$380.00 2025-02-13

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